4- to 5-Fold Higher Systemic Exposure vs. Unlabeled Caffeine in Humans
In a randomized, double-blind, two-part, two-period crossover study in 20 healthy adults, oral administration of molar-equivalent doses of caffeine-d9 and unlabeled caffeine resulted in a 4- to 5-fold higher total exposure (AUClast) for caffeine-d9. Specifically, caffeine-d9 exhibited 29%–43% higher Cmax and 4-5-fold higher AUClast than conventional caffeine [1].
| Evidence Dimension | Systemic exposure (AUClast) |
|---|---|
| Target Compound Data | 4-5-fold higher AUClast vs. unlabeled caffeine |
| Comparator Or Baseline | Unlabeled caffeine (molar-equivalent dose) |
| Quantified Difference | 4- to 5-fold increase in AUClast |
| Conditions | Single oral dose (50 mg or 250 mg) in 20 healthy adults; plasma samples collected up to 48 h post-dose; validated LC-MS/MS analysis. |
Why This Matters
This marked increase in systemic exposure, driven by the deuterium kinetic isotope effect on CYP1A2-mediated metabolism, directly informs dosing strategies for potential therapeutic applications and underscores the compound's unique pharmacological profile compared to unlabeled caffeine.
- [1] Sherman MM, et al. A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects. Regul Toxicol Pharmacol. 2022 Aug;133:105194. View Source
